2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of Functional Groups: The cyclopropyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the pyrazolo[3,4-b]pyridine core with the pyrazolylacetamide moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups being targeted.
Scientific Research Applications
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
When compared to similar compounds, 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the core structure but differ in the functional groups attached.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their stability and unique chemical properties.
Cyclopropyl-Containing Compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and biological activity.
The uniqueness of 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]ACETAMIDE lies in its specific combination of these features, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19F3N6O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C18H19F3N6O2/c1-10-16-13(18(19,20)21)5-14(11-3-4-11)24-17(16)27(25-10)8-15(28)23-12-6-22-26(7-12)9-29-2/h5-7,11H,3-4,8-9H2,1-2H3,(H,23,28) |
InChI Key |
YKLHXTYUBSYHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)NC4=CN(N=C4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.